2-[5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid
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Description
“2-[5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid” is a chemical compound with the empirical formula C17H16N2O4S . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: O=C1C(C(C2=CC=C(OCC)C=C2)=CS3)=C3N=CN1C©C(O)=O . The InChI representation is: 1S/C17H16N2O4S/c1-3-23-12-6-4-11(5-7-12)13-8-24-15-14(13)16(20)19(9-18-15)10(2)17(21)22/h4-10H,3H2,1-2H3,(H,21,22) .Physical and Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C17H16N2O4S, and its molecular weight is 344.38 . The SMILES string representation of its molecular structure is O=C1C(C(C2=CC=C(OCC)C=C2)=CS3)=C3N=CN1C©C(O)=O .Scientific Research Applications
Synthesis and Biological Evaluation
Protein Kinase CK2 Inhibitors : A study by Golub et al. (2011) synthesized a series of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, including the ethoxyphenyl variant, demonstrating significant inhibition towards human protein kinase CK2, with potential implications for cancer therapy and other diseases where CK2 is implicated (Golub et al., 2011).
Chemical Synthesis Methods : Santilli et al. (1971) described a new method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carb-oxylic acids, showcasing a foundational approach for synthesizing related compounds, which could be applicable to the synthesis of 2-[5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid derivatives (Santilli et al., 1971).
Anticancer Activity
- Antiproliferative Activity : A research by Huang et al. (2020) synthesized N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide and demonstrated its marked inhibition against various human cancer cell lines, indicating the potential of thieno[2,3-d]pyrimidin derivatives in cancer therapy (Huang et al., 2020).
Properties
IUPAC Name |
2-[5-(4-ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-3-23-12-6-4-11(5-7-12)13-8-24-15-14(13)16(20)19(9-18-15)10(2)17(21)22/h4-10H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJBZPAGJFAZIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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